molecular formula C15H13N3O3 B11473460 N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11473460
M. Wt: 283.28 g/mol
InChI Key: ITAGEYDMPAVQIL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that features a furan ring, a phthalazine core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of furan-2-carboxaldehyde with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in the presence of a coupling reagent. The reaction is often carried out under mild conditions using microwave-assisted synthesis to enhance the reaction rate and yield . The crude product is then purified by crystallization or flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the phthalazine core can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the phthalazine core.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with cellular targets such as DNA and enzymes. The furan ring and phthalazine core allow it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its combination of a furan ring and a phthalazine core, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C15H13N3O3/c1-18-15(20)12-7-3-2-6-11(12)13(17-18)14(19)16-9-10-5-4-8-21-10/h2-8H,9H2,1H3,(H,16,19)

InChI Key

ITAGEYDMPAVQIL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=CO3

Origin of Product

United States

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